This doesn't necessarily mean the compound has no scientific applications. It could be a relatively new compound or one not yet widely studied.
Given the compound's structure, some potential areas for scientific research could include:
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine is a complex heterocyclic compound known for its unique structural features and biological activity. This compound contains multiple aromatic rings and nitrogen atoms, which contribute to its chemical properties and potential pharmacological applications. It is primarily recognized as a negative allosteric modulator of the metabotropic glutamate receptor 5, making it a subject of interest in neurological research and drug development .
The chemical reactivity of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine includes various types of reactions typical for pyrazole derivatives:
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine exhibits significant biological activity as a negative allosteric modulator of the metabotropic glutamate receptor 5. This modulation can influence neurotransmission and has implications for treating various neurological disorders, including anxiety and schizophrenia. Preclinical studies have shown that this compound has high potency and selectivity, making it a promising candidate for further therapeutic exploration .
The synthesis of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine typically involves several key steps:
The primary application of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its potential use as a therapeutic agent targeting neurological conditions. Its role as a negative allosteric modulator of metabotropic glutamate receptor 5 positions it as a candidate for developing treatments for disorders such as:
Additionally, its unique chemical structure may lend itself to applications in material sciences and organic electronics due to its potential electronic properties .
Interaction studies focus on how 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine interacts with biological targets. These studies have demonstrated that this compound can effectively bind to metabotropic glutamate receptor 5, altering its signaling pathways without directly activating the receptor. This property is crucial for minimizing side effects associated with direct agonists while still achieving therapeutic effects.
Several compounds share structural similarities with 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-pyrazolo[3,4-b]pyridine | Lacks methoxy group | Moderate mGluR5 activity |
6-(Pyridin-2-yloxy)pyrazolo[3,4-b]pyrazine | Similar core structure | Syk inhibitor activity |
1H-pyrazolo-[3,4-b]pyridine | Basic pyrazole structure | Various pharmacological activities |
The uniqueness of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its specific combination of substituents that enhance its selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor 5. This specificity may lead to fewer side effects compared to other compounds that target similar pathways without the same degree of selectivity.
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine represents a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyrazine family [1]. The molecular formula C₁₈H₁₆N₆O indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 332.4 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 1539296-45-1 and bears the systematic International Union of Pure and Applied Chemistry name as specified above [1].
The core structure features a fused bicyclic pyrazolo[3,4-b]pyrazine ring system, which consists of a pyrazole ring fused to a pyrazine ring at the 3,4-positions [4]. This arrangement creates a planar aromatic system with multiple nitrogen heteroatoms positioned strategically throughout the ring framework [4]. The compound incorporates three distinct aromatic systems: the central pyrazolo[3,4-b]pyrazine core, a 4-methylpyridin-3-yl substituent at the 3-position, and a pyridin-2-ylmethoxy group attached at the 6-position [1].
The structural complexity is further enhanced by the N-methylation at the 1-position of the pyrazole ring [1]. The International Chemical Identifier string InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3 provides a unique computational representation of the molecular connectivity [1].
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine |
Molecular Formula | C₁₈H₁₆N₆O |
Molecular Weight | 332.4 g/mol |
Chemical Abstracts Service Registry Number | 1539296-45-1 |
International Chemical Identifier Key | RDLSKDOSNKLEAQ-UHFFFAOYSA-N |
Simplified Molecular Input Line Entry System | CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C |
Heavy Atom Count | 25 |
Formal Charge | 0 |
The compound exhibits distinctive physicochemical characteristics that reflect its complex heterocyclic nature [1]. The exact mass determination reveals a precise value of 332.13855916 daltons, which corresponds to the monoisotopic mass under standard conditions [1]. The lipophilicity parameter, expressed as XLogP3-AA, demonstrates a value of 1.6, indicating moderate hydrophobic character suitable for biological membrane permeability [1].
Hydrogen bonding analysis reveals the absence of hydrogen bond donor groups, while six hydrogen bond acceptor sites are present throughout the molecular structure [1]. These acceptor sites are primarily located at the nitrogen atoms within the pyrazine and pyridine rings, contributing to potential intermolecular interactions [1]. The rotatable bond count of four indicates moderate molecular flexibility, primarily arising from the pyridin-2-ylmethoxy substituent [1].
The topological polar surface area measures 78.6 square angstroms, which falls within the range typically associated with compounds demonstrating favorable pharmacokinetic properties [1]. The molecular complexity index of 438 reflects the intricate arrangement of multiple ring systems and substituents [1]. The compound maintains electrical neutrality with a formal charge of zero under standard conditions [1].
Property | Value |
---|---|
Exact Mass | 332.13855916 Da |
Monoisotopic Mass | 332.13855916 Da |
XLogP3-AA | 1.6 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 78.6 Ų |
Complexity | 438 |
Comparative analysis with the parent pyrazolo[3,4-b]pyrazine scaffold reveals significant structural elaboration [9]. While the unsubstituted parent compound exhibits a melting point range of 198-200 degrees Celsius and a boiling point of 218.7 ± 23.0 degrees Celsius at 760 millimeters of mercury [9], the target compound's thermal properties require experimental determination due to the substantial structural modifications introduced by the substituents.
Spectroscopic characterization of pyrazolo[3,4-b]pyrazine derivatives typically employs multiple analytical techniques to confirm structural integrity [13] [18]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance providing detailed information about the aromatic and aliphatic proton environments [13]. The methyl groups attached to both the pyrazole ring and the pyridine substituent generate characteristic singlet signals in the aliphatic region [22].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly for the quaternary carbon centers within the fused ring system [13]. The aromatic carbon signals typically appear in the range of 110-160 parts per million, with specific chemical shifts dependent on the electronic environment created by the nitrogen heteroatoms [13]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, facilitate complete signal assignments [13].
Infrared spectroscopy provides characteristic absorption patterns for pyrazolo[3,4-b]pyrazine derivatives [16]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations typically appear in the 1400-1600 wavenumber region [16]. The pyridin-2-ylmethoxy substituent contributes additional characteristic absorptions, particularly the carbon-oxygen stretching vibration of the ether linkage [16]. The absence of broad hydroxyl or amine stretching bands confirms the structural features indicated by the molecular formula [16].
Mass spectrometry analysis reveals the molecular ion peak at m/z 332, corresponding to the calculated molecular weight [2]. Fragmentation patterns typically involve loss of the pyridin-2-ylmethoxy group, generating characteristic fragment ions that support structural confirmation [2]. High-resolution mass spectrometry provides exact mass determination with precision sufficient to confirm the molecular formula [2].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of extended aromatic conjugation [18]. The pyrazolo[3,4-b]pyrazine chromophore exhibits absorption maxima in the ultraviolet region, with additional contributions from the pyridine substituents [18]. The electronic transitions reflect the electron-rich pyrazole portion and electron-deficient pyrazine portion of the fused ring system [25].
Pyrazolo[3,4-b]pyrazine derivatives exhibit limited tautomeric behavior compared to their pyrazolo[3,4-b]pyridine analogs due to the presence of additional nitrogen atoms in the pyrazine ring [4] [14]. The target compound, bearing N-methylation at the 1-position, effectively blocks the primary tautomeric pathway that would otherwise involve proton migration between nitrogen atoms [14]. This structural feature significantly enhances the compound's stability and eliminates tautomeric ambiguity [14].
Theoretical studies on related pyrazole-containing heterocycles indicate that electron-donating substituents generally favor specific tautomeric forms [14]. The 4-methylpyridin-3-yl substituent at the 3-position introduces electron-donating character that stabilizes the observed tautomeric form [14]. Density functional theory calculations on similar systems demonstrate that the energy barriers for tautomeric interconversion are substantially increased in N-methylated derivatives [27].
The pyridin-2-ylmethoxy substituent at the 6-position provides additional stabilization through electronic effects [14]. The electron-withdrawing nature of the pyrazine ring creates a favorable electronic environment that maintains the compound in its predominant tautomeric form [14]. Solvent effects on tautomeric equilibria, while significant in unsubstituted pyrazoles, are minimized in this system due to the structural constraints imposed by the substituents [14].
Stability studies on related pyrazolo[3,4-b]pyrazine derivatives indicate enhanced chemical stability compared to simpler heterocyclic systems [6]. The fused ring architecture provides increased resistance to hydrolytic degradation and thermal decomposition [6]. The presence of multiple nitrogen heteroatoms contributes to the overall aromatic stabilization of the ring system [6].
Structural comparison with related pyrazolo[3,4-b] derivatives reveals distinctive features of the target compound [4] [19]. The pyrazolo[3,4-b]pyrazine core differs fundamentally from pyrazolo[3,4-b]pyridine analogs through the presence of an additional nitrogen atom in the six-membered ring [4]. This structural modification significantly alters the electronic properties and potential intermolecular interactions [4].
Analysis of crystallographic data from related compounds demonstrates typical structural parameters for the pyrazolo[3,4-b] ring system [23] [31]. The fused rings maintain planarity with minimal deviation, typically exhibiting root mean square deviations of less than 0.03 angstroms for the ring atoms [23]. Dihedral angles between the core heterocycle and pendant aromatic substituents vary depending on steric interactions, with values typically ranging from 5 to 65 degrees [23].
Compound Type | Molecular Formula | Molecular Weight (g/mol) | Ring System Features |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyrazine (parent) | C₅H₄N₄ | 120.11 | Two nitrogen atoms in pyrazine ring |
1H-Pyrazolo[3,4-b]pyridin-3-amine | C₆H₆N₄ | 134.14 | One nitrogen atom in pyridine ring |
1H-Pyrazolo[3,4-b]pyridine-4-thiol | C₆H₅N₃S | 151.19 | Sulfur substitution at 4-position |
Target Compound | C₁₈H₁₆N₆O | 332.4 | Multiple pyridine substituents with ether linkage |
The target compound exhibits significantly enhanced molecular complexity compared to simpler derivatives [1]. The incorporation of two additional pyridine rings through direct attachment and ether linkage creates a highly elaborate structure with multiple potential coordination sites [1]. This structural elaboration results in increased molecular weight and altered physicochemical properties relative to the parent compound [1].
Electronic property analysis through computational studies reveals distinctive frontier molecular orbital characteristics [27] [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the combined electronic influence of the pyrazolo[3,4-b]pyrazine core and the pyridine substituents [27]. These electronic properties directly influence the compound's chemical reactivity and potential biological interactions [29].
Bond length and angle analysis from related crystal structures indicates standard values for the heterocyclic systems [25] [31]. Carbon-nitrogen bond lengths in the pyrazine ring typically measure 1.33-1.35 angstroms, while carbon-carbon bonds range from 1.39-1.41 angstroms [31]. The nitrogen atoms in the pyrazole ring exhibit typical bond angles of approximately 108-112 degrees [31].